molecular formula C10H14N4 B13319310 {2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine

{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Cat. No.: B13319310
M. Wt: 190.25 g/mol
InChI Key: TZFKFPDSJMUGMV-UHFFFAOYSA-N
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Description

{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a propyl substituent at position 2 and a methanamine (-CH2NH2) group at position 7 of the bicyclic core.

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

(2-propylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C10H14N4/c1-2-3-8-6-10-12-5-4-9(7-11)14(10)13-8/h4-6H,2-3,7,11H2,1H3

InChI Key

TZFKFPDSJMUGMV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=CC=NC2=C1)CN

Origin of Product

United States

Chemical Reactions Analysis

{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Mechanism of Action

The mechanism of action of {2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below compares {2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine with structurally related pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name Substituent (Position 2) Substituent (Position 7) Molecular Formula Molecular Weight Key References
This compound Propyl Methanamine (-CH2NH2) Not reported Not reported
5-(3,5-Dimethoxyphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound 60) Isopropyl Ketone (-C=O) C19H21N3O3 339.39 g/mol
4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine Methyl Morpholine C11H15ClN4O 278.72 g/mol
{2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine Ethyl, 3-methyl Methanamine C10H18N4 194.28 g/mol
2-(2-((5-Phenyl-3-(4-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethan-1-ol (Pir-8-18) Phenyl Aminoethoxyethanol C24H22F3N5O3 515.46 g/mol

Key Observations:

  • Position 2 Substitutents: Propyl, isopropyl, methyl, ethyl, and phenyl groups are common. Propyl groups may enhance lipophilicity compared to smaller alkyl or aromatic substituents .
  • Position 7 Modifications: Methanamine introduces a primary amine, enabling hydrogen bonding, while morpholine (as in ) or ketone groups (as in ) alter electronic properties and solubility.

Pharmacological and Physicochemical Properties

  • Methanamine vs. Other Groups: The primary amine in the target compound may improve water solubility and receptor binding compared to morpholine (electron-rich) or ketone (electron-withdrawing) groups .
  • Antimicrobial activity in related compounds (e.g., ) correlates with substituent electronic profiles .

Biological Activity

{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the context of anti-tubercular properties. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Pyrazolo[1,5-a]pyrimidines, including this compound, are characterized by their ability to inhibit mycobacterial ATP synthase, making them potential candidates for treating Mycobacterium tuberculosis (M.tb) infections. The mechanism involves binding between specific enzyme subunits, which disrupts ATP production essential for bacterial growth and survival .

Biological Activity Overview

The biological activities of pyrazolo[1,5-a]pyrimidines are extensive. Key activities include:

  • Anti-tubercular Activity : Several derivatives have shown potent activity against M.tb in vitro and in vivo. For instance, compounds derived from this scaffold have been identified through high-throughput screening as promising anti-tubercular agents with low cytotoxicity and effective action within macrophages .
  • Inhibition of Enzyme Targets : Research indicates that these compounds do not primarily inhibit traditional targets such as cell-wall biosynthesis or iron uptake but may act through alternative pathways, including interference with metabolic processes within the bacteria .

Synthesis and Structure–Activity Relationships (SAR)

A study synthesized a series of pyrazolo[1,5-a]pyrimidin-7-amines and evaluated their anti-mycobacterial activity. The results highlighted several key findings:

  • Compound Variability : The most effective compounds contained specific substituents at the 3 and 5 positions of the phenyl rings, demonstrating a clear structure-activity relationship. For example, compounds with a 3-(4-fluoro)phenyl group exhibited significant inhibition of M.tb growth with minimal side effects on human cells .
  • In Vitro Efficacy : Compounds were tested against various strains of M.tb, showing minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL. Notably, some analogues maintained their efficacy even in the presence of resistance mechanisms typically observed in drug-resistant strains .

Comparative Biological Activity Table

Compound NameMIC (µg/mL)TargetNotes
Compound 110.2M.tbEffective against both drug-sensitive and resistant strains
Compound 210.5M.tbLow cytotoxicity in human cell lines
Compound 281.0M.tbShows potential for further development as an anti-TB agent

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